

Synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: Application Notes and Protocols

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Compound of Interest

Compound Name: *4-Fluorobenzenesulfonamide*

Cat. No.: *B1215347*

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This document provides a detailed protocol for the synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The procedure outlines the reaction of 4-ethynylaniline with 4-fluorobenzenesulfonyl chloride.

Chemical Reaction

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of 4-ethynylaniline attacks the sulfonyl chloride of 4-fluorobenzenesulfonyl chloride, forming a stable sulfonamide bond. Pyridine is utilized as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

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Experimental Protocol

Materials:

- 4-ethynylaniline
- 4-fluorobenzenesulfonyl chloride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-ethynylaniline (1.0 equivalent) in dichloromethane (DCM). Add pyridine (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.
- Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in DCM in a separate flask. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes using a dropping funnel.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide**.

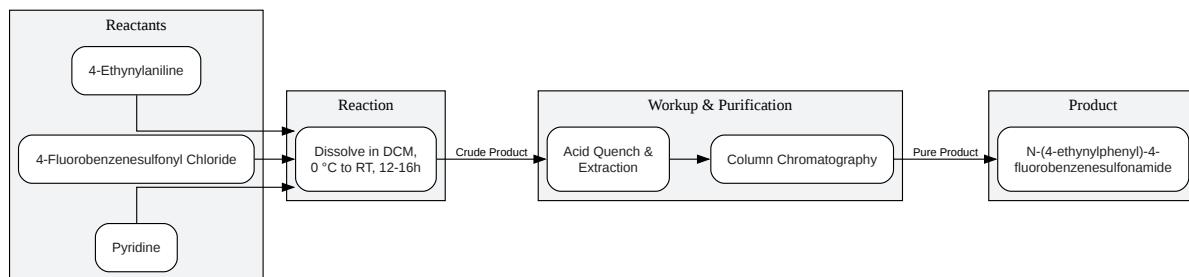
Data Presentation

Parameter	Value
Molecular Formula	C ₁₄ H ₁₀ FNO ₂ S
Molecular Weight	275.30 g/mol
CAS Number	691873-32-2[1]
Appearance	White to off-white solid
Melting Point	Not available in searched literature
¹ H NMR (CDCl ₃ , δ)	Not available in searched literature
¹³ C NMR (CDCl ₃ , δ)	Not available in searched literature
IR (KBr, cm ⁻¹)	Not available in searched literature

Note: Specific quantitative data such as melting point and spectral data (NMR, IR) for **N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide** were not explicitly found in the publicly available literature searched. The provided table will be updated as this information becomes available.

Visualizations

Diagram of the Synthesis Workflow:



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Caption: Step-by-step workflow for the synthesis of the target compound.

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References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215347#step-by-step-synthesis-of-n-4-ethynylphenyl-4-fluorobenzenesulfonamide]

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